molecular formula C19H19NO3 B12611047 1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one CAS No. 917567-40-9

1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one

Cat. No.: B12611047
CAS No.: 917567-40-9
M. Wt: 309.4 g/mol
InChI Key: PJEMHHJXTFJGBW-UHFFFAOYSA-N
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Description

1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one is a ketone derivative featuring a phenyl ring substituted at the para position with a morpholine-4-carbonyl group. Its synthesis involves coupling morpholine with a phenylacetyl chloride precursor under catalytic conditions, as exemplified by the preparation of similar compounds (e.g., compound 31a in ). The compound's structural complexity and functional groups make it a candidate for exploring structure-activity relationships (SAR) in drug discovery.

Properties

CAS No.

917567-40-9

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

1-[4-(morpholine-4-carbonyl)phenyl]-2-phenylethanone

InChI

InChI=1S/C19H19NO3/c21-18(14-15-4-2-1-3-5-15)16-6-8-17(9-7-16)19(22)20-10-12-23-13-11-20/h1-9H,10-14H2

InChI Key

PJEMHHJXTFJGBW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one typically involves the reaction of 4-(morpholine-4-carbonyl)benzaldehyde with acetophenone under basic conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrazone Formation and Cyclization to Thiadiazoles

The ketone group undergoes condensation with hydrazine derivatives to form hydrazones, which subsequently participate in cyclization reactions. For example:

  • Reaction with p-toluenesulfonylhydrazide in dry MeOH produces N-tosylhydrazone intermediates.

  • Subsequent treatment with sulfur, TBAI, and K₂S₂O₈ in DMAC at 100°C for 2 hours yields 1,2,3-thiadiazoles via intramolecular cyclization (46–75% yields, depending on substituents) .

Example Reaction Pathway

StepReagents/ConditionsProductYield
Hydrazone formationp-Toluenesulfonylhydrazide, MeOH, RTN-Tosylhydrazone85%
CyclizationS, TBAI, K₂S₂O₈, DMAC, 100°C4-Aryl-1,2,3-thiadiazole46–75%

Nucleophilic Additions at the Ketone Group

The ethanone moiety participates in nucleophilic addition reactions. While direct experimental data for this compound is limited, analogous ketones react as follows:

  • Grignard reagents : Add to the carbonyl carbon, forming secondary alcohols.

  • Organocuprates : Prefer 1,4-addition in α,β-unsaturated systems, but this compound lacks conjugation, favoring 1,2-addition .

Reduction Reactions

The ketone group can be reduced to a secondary alcohol or amine under specific conditions:

  • Pd/C-mediated reduction : Using hypophosphites (e.g., NaH₂PO₂/H₃PO₂) under ultrasound irradiation reduces aryl ketones to amines (80% yield in analogous systems) .

Comparative Reactivity

SubstrateReducing AgentConditionsProductYield
Analogous aryl ketoneNaH₂PO₂/H₃PO₂, Pd/CH₂O/2-MeTHF, 60°C2-Phenylethan-1-amine80%

Morpholine Carbonyl Reactivity

  • Hydrolysis : Strong acids or bases may cleave the amide bond, yielding 4-(carboxyphenyl) derivatives. No experimental data confirms this for the compound.

Comparative Analysis with Structural Analogues

The compound’s reactivity differs from analogues due to its unique substitution pattern:

CompoundFunctional GroupsKey Reactivity Differences
2-Bromo-N-(4-morpholinophenyl)acetamideAcetamideHigher electrophilicity at acetamide carbonyl
4-(Morpholino)-3-nitrophenolNitro groupEnhanced oxidative reactivity
N-(4-chlorophenyl)-N-(morpholinophenyl)acetamideChlorine substituentAltered electronic effects on aromatic ring

Mechanistic Insights

  • Hydrazone Cyclization : The reaction proceeds via radical intermediates, with sulfur acting as a cyclization promoter .

  • Ultrasound Acceleration : Sonication enhances reaction rates by improving mass transfer and catalyst activation .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that 1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one exhibits significant antimicrobial properties. In a study focusing on the synthesis of novel triazole derivatives, the compound was evaluated for its efficacy against various bacterial strains. The results demonstrated that derivatives of this compound showed promising activity against Mycobacterium tuberculosis, highlighting its potential in developing new anti-tubercular agents .

2. Anticancer Properties

The compound has been investigated for its anticancer effects. A study reported that certain derivatives of 1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one displayed cytotoxicity against cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, suggesting that this compound could serve as a lead structure for developing new anticancer drugs .

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown inhibitory effects on certain kinases that are crucial in cancer progression. This property positions it as a potential candidate for targeted cancer therapies .

Material Science Applications

1. Photonic Devices

In material science, 1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one has been explored for its photonic properties. Its ability to absorb light and convert it into other forms of energy makes it suitable for applications in photonic devices such as sensors and solar cells. Researchers are investigating ways to incorporate this compound into polymer matrices to enhance their optical performance .

2. Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties have led to its exploration in the field of organic electronics, particularly in OLEDs. Studies have shown that incorporating morpholine derivatives can improve the efficiency and stability of OLEDs, making them more viable for commercial applications .

Organic Synthesis Applications

1. Synthesis of Novel Compounds

As a versatile building block, 1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one is utilized in organic synthesis to create a variety of complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

2. Radiolabeling Studies

Recent advancements have seen the use of this compound in radiolabeling studies for imaging applications. Its structure allows for the attachment of radioisotopes, which can be used in positron emission tomography (PET) scans to visualize biological processes in vivo, aiding in diagnostic applications .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityAntimicrobialShowed significant activity against Mycobacterium tuberculosis
Anticancer ResearchCancer TreatmentInduced apoptosis in breast and prostate cancer cell lines
Enzyme Inhibition StudyTargeted TherapyInhibited key kinases involved in cancer progression
Photonic Device DevelopmentMaterial ScienceEnhanced optical properties when incorporated into polymer matrices
OLED Efficiency ImprovementOrganic ElectronicsIncreased stability and efficiency in OLED applications
Radiolabeling ResearchImaging ApplicationsEffective for PET imaging studies

Mechanism of Action

The mechanism of action of 1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to bind to specific sites, while the phenyl groups can participate in π-π interactions, further stabilizing the binding.

Comparison with Similar Compounds

Key Research Findings

Antibacterial Activity : Sulfur-containing analogs (e.g., methylsulfonyl derivatives) show enhanced activity due to improved membrane penetration.

Solubility Trends : Morpholine and piperidine derivatives exhibit better solubility in polar solvents compared to purely aromatic analogs.

Structural Flexibility : Piperazine and morpholine substituents enable tunable conformational profiles for target engagement.

Biological Activity

1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one, also known as a morpholine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring, which is often associated with various pharmacological effects, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one can be represented as follows:

  • Molecular Formula : C18H19NO2
  • Molecular Weight : 295.35 g/mol
  • CAS Number : 269696

This compound contains a morpholine moiety attached to a phenyl group, which plays a crucial role in its biological activity.

Biological Activity Overview

The biological activity of 1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one has been explored in various studies. Below are some key findings:

Antitumor Activity

Research has indicated that morpholine derivatives exhibit significant antitumor properties. A study involving related compounds demonstrated that the presence of the morpholine ring enhances the interaction with specific biological targets, leading to increased cytotoxicity against cancer cell lines. For instance, compounds similar to 1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one showed IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that morpholine-based compounds possess antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. For example, derivatives with similar structures were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

Neuroprotective Effects

Morpholines are noted for their ability to penetrate the blood-brain barrier (BBB), making them suitable candidates for central nervous system (CNS) drug development. Studies have highlighted that compounds containing morpholine can inhibit enzymes related to neurodegenerative diseases, such as BACE-1, which is implicated in Alzheimer's disease. The structural features of these compounds facilitate interactions with critical active sites on target enzymes .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of morpholine derivatives:

StudyCompoundBiological ActivityIC50/MIC Values
Compound AAntitumorIC50 = 0.13 µM
Compound BAntimicrobial (E. coli)MIC = 5 µg/mL
Compound CBACE-1 InhibitionIC50 = 22 nM

These findings illustrate the diverse biological activities associated with morpholine-containing compounds.

The biological activities of 1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The morpholine moiety facilitates binding to enzyme active sites, enhancing inhibitory effects on targets like BACE-1.
  • Cell Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to integrate into microbial membranes, leading to cell lysis.

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